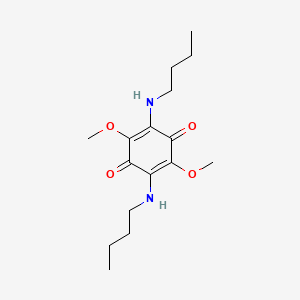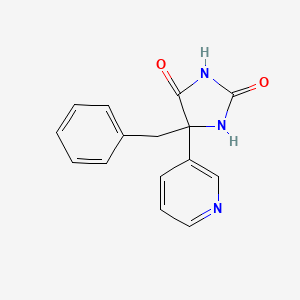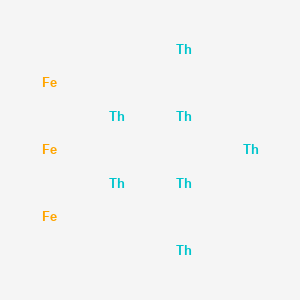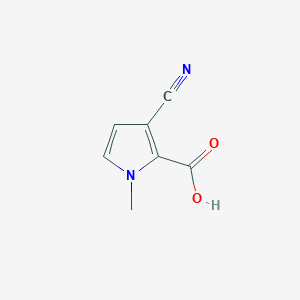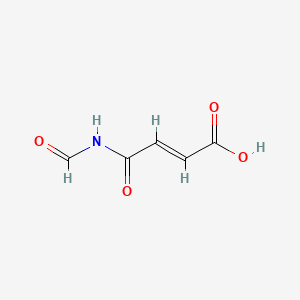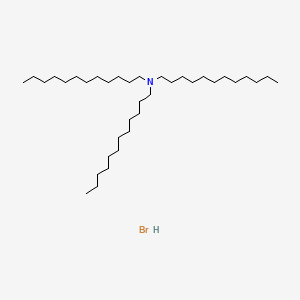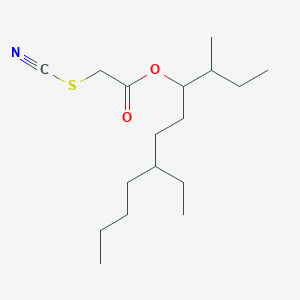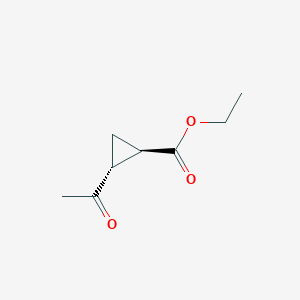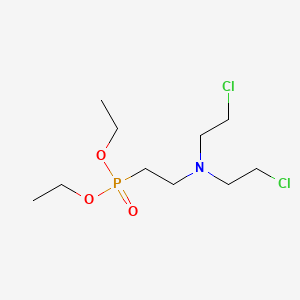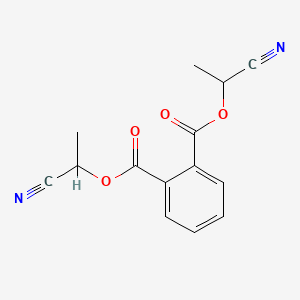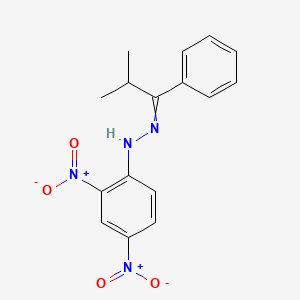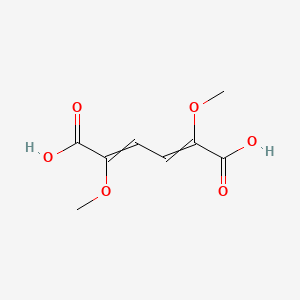
2-(2-Hydroxyphenyl)sulfinylsulfinylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyphenyl)sulfinylsulfinylphenol is a compound of interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)sulfinylsulfinylphenol typically involves the reaction of substituted salicylaldehyde with appropriate sulfinylating agents. One common method includes the use of manganese (III) acetate as an oxidizing agent to promote the condensation of substituted 2-hydroxybenzaldehydes with aromatic diamines under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Hydroxyphenyl)sulfinylsulfinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl groups to sulfides.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyphenyl)sulfinylsulfinylphenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyphenyl)sulfinylsulfinylphenol involves its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process allows the compound to exhibit unique photophysical properties, such as dual fluorescence, which can be harnessed in various applications . The molecular targets and pathways involved include interactions with hydrogen-bonded systems and charge transfer processes.
Comparación Con Compuestos Similares
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzimidazole
- 2-(2-Hydroxyphenyl)benzothiazole
Comparison: 2-(2-Hydroxyphenyl)sulfinylsulfinylphenol is unique due to its dual sulfinyl groups, which impart distinct reactivity compared to similar compounds like 2-(2-Hydroxyphenyl)benzoxazole and 2-(2-Hydroxyphenyl)benzimidazole
Propiedades
Número CAS |
5417-25-4 |
|---|---|
Fórmula molecular |
C12H10O4S2 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)sulfinylsulfinylphenol |
InChI |
InChI=1S/C12H10O4S2/c13-9-5-1-3-7-11(9)17(15)18(16)12-8-4-2-6-10(12)14/h1-8,13-14H |
Clave InChI |
LIAWNNIXDQVCJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)S(=O)S(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


